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Executive Summary

Rusfertide (PTG-300) is a first-in-class injectable synthetic peptide mimetic of the natural
hormone hepcidin, the master regulator of iron homeostasis.[1][2] In pathological conditions
characterized by dysregulated iron metabolism, such as polycythemia vera (PV), rusfertide
offers a novel therapeutic approach. By mimicking the action of hepcidin, rusfertide binds to
the iron exporter ferroportin, leading to its internalization and degradation.[3][4][5] This action
effectively traps iron within enterocytes and macrophages, thereby restricting its availability for
erythropoiesis. This guide provides a comprehensive overview of the mechanism of action of
rusfertide, detailing its interaction with the hepcidin-ferroportin axis, summarizing key
preclinical and clinical data, and outlining the experimental methodologies used to elucidate its
therapeutic effects.

The Hepcidin-Ferroportin Axis: The Core of Iron
Regulation

Systemic iron balance is predominantly controlled by the interaction between hepcidin and
ferroportin. Hepcidin, a peptide hormone synthesized in the liver, functions as the principal
negative regulator of iron entry into the plasma. It exerts its effect by binding to ferroportin, the
sole known cellular iron efflux channel present on the surface of duodenal enterocytes,
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macrophages, and hepatocytes. This binding event triggers the internalization and subsequent
degradation of ferroportin, thereby reducing the absorption of dietary iron and the release of
recycled iron from macrophages.

In polycythemia vera, a myeloproliferative neoplasm characterized by excessive red blood cell
production, hepcidin levels are often suppressed. This leads to increased ferroportin activity,
resulting in an unrestricted flow of iron into the plasma, which in turn fuels the overproduction of
erythrocytes.

Rusfertide's Mechanism of Action: Mimicking
Natural Regulation

Rusfertide is a synthetic hepcidin mimetic designed to be more potent and stable than the
endogenous hormone. Its mechanism of action directly targets the dysregulated hepcidin-
ferroportin axis in polycythemia vera. By binding to ferroportin, rusfertide induces its
internalization and degradation, mirroring the natural regulatory function of hepcidin. This
sequestration of iron within cells limits its availability for heme synthesis in erythroblasts,
thereby controlling the excessive red blood cell production that is a hallmark of PV.
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Caption: Signaling pathway of iron metabolism and rusfertide's intervention.

Preclinical Evidence

The therapeutic potential of rusfertide has been substantiated in various preclinical models,
demonstrating its ability to modulate iron metabolism and ameliorate disease phenotypes.

In Vitro Studies

Ferroportin Internalization Assay: The potency of rusfertide was assessed using a cell-based
ferroportin internalization assay. In this assay, cells overexpressing ferroportin tagged with a
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fluorescent protein (e.g., GFP) are treated with either hepcidin or rusfertide. The internalization
of ferroportin is then quantified by measuring the decrease in cell surface fluorescence via flow
cytometry or fluorescence microscopy. Results from such assays have shown that rusfertide is
a potent hepcidin mimetic, with an EC50 value for ferroportin internalization of 6.12 nM,
compared to 67.8 nM for endogenous hepcidin.

In Vivo Animal Models

Murine Model of Polycythemia Vera: The efficacy of rusfertide in a disease-relevant model
was evaluated in mice with a JAK2-V617F mutation, which recapitulates the human PV
phenotype. These studies demonstrated that a rusfertide analog could effectively reduce
erythrocytosis by limiting the iron supply necessary for red blood cell production, while also
normalizing the distribution of iron throughout the body.

Hereditary Hemochromatosis and 3-Thalassemia Mouse Models: In mouse models of
hereditary hemochromatosis, where hepcidin is deficient, rusfertide analogs were effective in
controlling serum iron, reducing ferritin levels, and decreasing iron deposition in vital organs
like the heart and kidneys. Similarly, in a mouse model of B-thalassemia, rusfertide treatment
showed potential in mitigating iron overload.

Cynomolgus Monkey Studies: Preclinical studies in cynomolgus monkeys demonstrated that
subcutaneous administration of rusfertide resulted in a dose-dependent reduction in serum
iron levels, confirming its pharmacodynamic activity in a primate model.

Clinical Development and Efficacy

Rusfertide has undergone extensive clinical evaluation, primarily in patients with polycythemia
vera, demonstrating significant efficacy in controlling hematocrit and reducing the need for
phlebotomy.

Phase 2 REVIVE Trial (NCT04057040)

The REVIVE trial was a Phase 2 study that evaluated the safety and efficacy of rusfertide in
patients with phlebotomy-dependent PV. The study consisted of a 28-week dose-finding period
followed by a 12-week randomized, double-blind withdrawal period.

Key Findings:
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o Rusfertide treatment was associated with a significant reduction in the need for therapeutic
phlebotomies.

e A majority of patients maintained a hematocrit level below 45% during the treatment period.

» Patient-reported outcomes indicated an improvement in symptoms such as fatigue and
problems with concentration.

Part 1 with Rusfertide (28

Parameter Pre-Rusfertide (28 weeks)
weeks)

Mean Phlebotomies per Year

8729 0.6+1.0
(estimated)
Mean Maximum Hematocrit

50.0+5.8 445+ 2.2
(%)

Data from the REVIVE Trial Part 1

Outcome (Part 2 -
Randomized Rusfertide (n=30) Placebo (n=29) P-value
Withdrawal)
Response Rate (%) 60 17 0.002

Response defined by hematocrit control, absence of phlebotomy, and completion of the trial
regimen.

Phase 3 VERIFY Trial (NCT05210790)

The VERIFY trial is a global, randomized, placebo-controlled Phase 3 study designed to
confirm the efficacy and safety of rusfertide in a larger population of patients with PV who are
dependent on phlebotomy.

Key Findings:
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e The trial met its primary endpoint, with a significantly higher proportion of clinical responders
in the rusfertide group compared to placebo.

» All key secondary endpoints, including the mean number of phlebotomies and patient-
reported outcomes, were also met with statistical significance.

Endpoint Rusfertide Placebo P-value

Clinical Responders

33 <0.0001
(%) (Weeks 20-32)
Mean Phlebotomies
per Patient (Weeks O- 0.5 1.8 <0.0001

32)

Clinical response defined as the absence of phlebotomy eligibility.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
evaluation of rusfertide.

Ferroportin Internalization Assay (In Vitro)

e Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected with a plasmid
expressing human ferroportin fused to a green fluorescent protein (FPN-GFP).

o Treatment: Cells are incubated with varying concentrations of rusfertide or human hepcidin-
25 for a specified period (e.g., 24 hours).

e Quantification of Internalization:

o Fluorescence Microscopy: Cells are visualized under a fluorescence microscope to
gualitatively assess the translocation of FPN-GFP from the cell membrane to intracellular
compartments.

o Flow Cytometry: Cells are harvested and analyzed by flow cytometry to quantify the mean
fluorescence intensity, which correlates with the amount of FPN-GFP on the cell surface.
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» Data Analysis: The percentage of ferroportin internalization is calculated relative to untreated
controls. EC50 values are determined by fitting the dose-response data to a four-parameter

logistic equation.

Murine Model of Polycythemia Vera (In Vivo)

o Model Generation: A murine model of PV is established through bone marrow
transplantation. Bone marrow cells from donor mice are transduced with a retrovirus
expressing the human JAK2-V617F mutation. These cells are then transplanted into lethally
irradiated recipient mice.

o Treatment Protocol: Once the PV phenotype is established (e.g., elevated hematocrit), mice
are treated with a rusfertide analog or a vehicle control via subcutaneous injection at a
specified dose and frequency (e.g., weekly).

» Efficacy Assessment:

o Hematological Parameters: Complete blood counts, including hematocrit, red blood cell
count, and hemoglobin levels, are monitored regularly.

o lIron Status: Serum iron, transferrin saturation, and ferritin levels are measured.

o Tissue Iron Content: Organs such as the liver and spleen are harvested at the end of the
study, and non-heme iron content is quantified using a colorimetric assay (e.g.,
bathophenanthroline-based method).

 Statistical Analysis: Data from the treatment and control groups are compared using
appropriate statistical tests (e.g., t-test or ANOVA).
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Caption: A typical experimental workflow for rusfertide's development.

Conclusion

Rusfertide represents a targeted and potentially transformative therapeutic option for patients
with polycythemia vera. By acting as a hepcidin mimetic, it directly addresses the underlying
pathophysiology of iron dysregulation that drives erythrocytosis in this disease. Robust
preclinical and clinical data have demonstrated its ability to effectively control hematocrit levels
and significantly reduce the burden of phlebotomies. As a first-in-class erythrocytosis-specific
agent, rusfertide holds the promise of becoming a new standard of care for patients with PV
who have inadequate hematocrit control with current treatments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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